molecular formula C8H5BrN2O B591990 3-Bromo-1,7-naphthyridin-8(7H)-one CAS No. 1375301-90-8

3-Bromo-1,7-naphthyridin-8(7H)-one

Numéro de catalogue B591990
Numéro CAS: 1375301-90-8
Poids moléculaire: 225.045
Clé InChI: GUOAFNIATRDFCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-1,7-naphthyridin-8(7H)-one (3-Br-1,7-Np-8(7H)-one) is a synthetic organic compound which has been studied extensively due to its wide range of potential applications in scientific research. It is a halogenated naphthyridinone, which is a heterocyclic compound containing both a heteroatom and a ring. It is used for its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of certain cancer cells. Additionally, 3-Br-1,7-Np-8(7H)-one has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and nanomaterials.

Applications De Recherche Scientifique

  • Regioselectivity in Nucleophilic Substitution : Zjawiony et al. (1997) described the regioselectivity of nucleophilic substitution in the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one system, which includes 3-bromo-1,7-naphthyridin-8(7H)-one. They found that reaction conditions can direct this selectivity, with lower temperatures favoring substitution at C-4 and higher temperatures leading to predominant substitution at C-3 (Zjawiony et al., 1997).

  • Synthesis of 5-Chloro- and 5-Bromo-1,7-Naphthyridine : Woźniak and Plas (1978) discussed a new synthesis method for 5-chloro- and 5-bromo-1,7-naphthyridine, starting from 8-amino-1,7-naphthyridine. This process involves amination, demonstrating the reactivity of such compounds (Woźniak & Plas, 1978).

  • Amination Reaction of 3-Bromo-1,7-Naphthyridine : Plas et al. (2010) studied the amination of 3-bromo-1,7-naphthyridine, revealing that both 3-amino- and 4-amino-1,7-naphthyridine can be obtained. They provided insights into the reaction mechanism and intermediates involved (Plas et al., 2010).

  • Bromination of 1,7-Naphthyridine : The study by Plas and Woźniak (1976) on the bromination of 1,7-naphthyridine revealed the formation of various bromo derivatives. This study contributes to understanding the bromination reaction in such compounds (Plas & Woźniak, 1976).

  • Phosphodiesterase III Inhibitors : Singh et al. (1995) investigated the transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, which showed increased inhibitory potency in cAMP phosphodiesterase (PDE) III. This research suggests potential pharmaceutical applications (Singh et al., 1995).

Propriétés

IUPAC Name

3-bromo-7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOAFNIATRDFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,7-naphthyridin-8(7H)-one

CAS RN

1375301-90-8
Record name 3-bromo-1,7-naphthyridin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-3-methyl-pyridine-2-carboxylic acid 1-dimethylamino-meth-(E)-ylideneamine (2.5 g, 9.25 mmol) was dissolved in THF (20 ml). KOtBu (1.565 g, 13.05 mmol) in THF (30 ml) was added dropwise and the reaction mixture was heated to reflux for 3 h and then cooled to rt. The pH was adjusted to 7 with concentrated HCl. The reaction mixture was concentrated. The brown solid obtained was triturated with water (10 ml). The solid thus obtained was collected by filtration (2 g, 8 mmol).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.565 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.